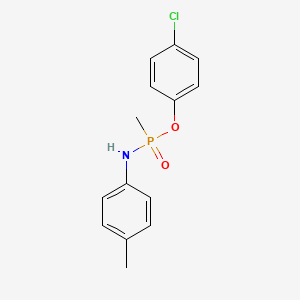
4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate, also known as CMMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of organophosphorus compounds and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate is not fully understood. However, it is believed to act by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate can increase the levels of acetylcholine in the nervous system, leading to a range of physiological effects.
Biochemical and Physiological Effects:
4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have antiviral and antibacterial properties. 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate has also been found to affect the levels of neurotransmitters in the brain, leading to changes in behavior and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it useful for studying a variety of physiological processes. However, 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate also has some limitations. It is a toxic compound that requires careful handling and disposal. It can also be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are several future directions for research on 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate. One area of interest is the development of new synthetic methods for 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, there is interest in studying the potential use of 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate as a pesticide and in the development of new antitumor agents based on its structure.
Métodos De Síntesis
The synthesis of 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate involves the reaction of 4-chlorophenyl phosphorodichloridate with N-(4-methylphenyl)glycine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran and is typically carried out under an inert atmosphere. The resulting product is purified using column chromatography to obtain pure 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate.
Aplicaciones Científicas De Investigación
4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate has also been studied for its potential use as a pesticide and as a tool for the study of acetylcholinesterase, an important enzyme in the nervous system.
Propiedades
IUPAC Name |
N-[(4-chlorophenoxy)-methylphosphoryl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClNO2P/c1-11-3-7-13(8-4-11)16-19(2,17)18-14-9-5-12(15)6-10-14/h3-10H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIHEPUUGJDLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NP(=O)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenoxy)-methylphosphoryl]-4-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5697488.png)
![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![(4-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5697497.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)
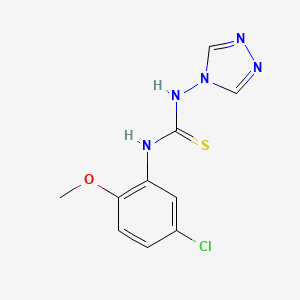

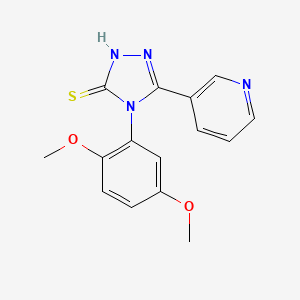
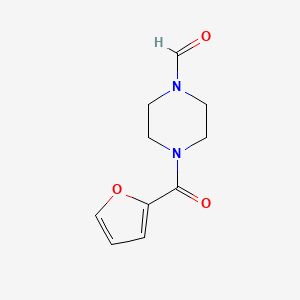

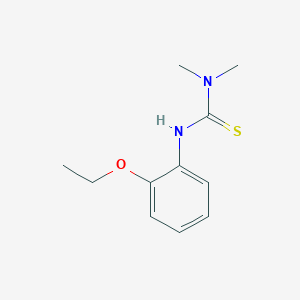
![2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5697560.png)